molecular formula C19H22ClN3O B4423657 N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide

Cat. No.: B4423657
M. Wt: 343.8 g/mol
InChI Key: DBJQRWJKQKBEMW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its diverse biological activities and has been extensively studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and a suitable carboxylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interaction with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as antidepressant and anxiolytic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is not fully understood. it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. This dual activity may contribute to its therapeutic effects in conditions such as depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-4-(4-methylphenyl)piperazine-1-carboxamide
  • N-(2-chlorophenyl)-4-(3-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties compared to other similar compounds. Its dual activity at the 5-HT1A and D2 receptors sets it apart from other piperazine derivatives.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-14-7-9-16(10-8-14)23-12-11-22(13-15(23)2)19(24)21-18-6-4-3-5-17(18)20/h3-10,15H,11-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJQRWJKQKBEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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